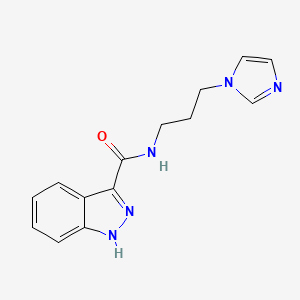![molecular formula C12H17BrN2O B8610745 2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol](/img/structure/B8610745.png)
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol is a chemical compound that features a brominated pyridine ring attached to a piperidine ring, which is further connected to an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol typically involves the reaction of 6-bromo-2-pyridine with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyridine.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-[1-(6-Bromo-2-pyridyl)-4-piperidyl]acetaldehyde or 2-[1-(6-Bromo-2-pyridyl)-4-piperidyl]acetic acid.
Reduction: Formation of 2-[1-(2-Pyridyl)-4-piperidyl]ethanol.
Substitution: Formation of 2-[1-(6-Azido-2-pyridyl)-4-piperidyl]ethanol or 2-[1-(6-Thio-2-pyridyl)-4-piperidyl]ethanol.
科学的研究の応用
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in halogen bonding, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The ethanol group may also contribute to the compound’s solubility and overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
4-Boc-1-(6-bromo-2-pyridyl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
2-(N-Boc-piperazin-1-yl)-6-bromopyridine: Another related compound with a different functional group attached to the pyridine ring.
Uniqueness
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both a brominated pyridine ring and a piperidine ring provides a versatile scaffold for further modifications and functionalization.
特性
分子式 |
C12H17BrN2O |
|---|---|
分子量 |
285.18 g/mol |
IUPAC名 |
2-[1-(6-bromopyridin-2-yl)piperidin-4-yl]ethanol |
InChI |
InChI=1S/C12H17BrN2O/c13-11-2-1-3-12(14-11)15-7-4-10(5-8-15)6-9-16/h1-3,10,16H,4-9H2 |
InChIキー |
LNCCCCKMUOVQQL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCO)C2=NC(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(2-Methoxyethoxy)phenoxy]methyl}oxirane](/img/structure/B8610671.png)




![1-[(2-Methoxypyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B8610694.png)





![2-[2-(4-Chlorophenyl)hydrazinylidene]propanoic acid](/img/structure/B8610754.png)
